molecular formula C9H12BrN3 B8546007 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Cat. No.: B8546007
M. Wt: 242.12 g/mol
InChI Key: ITSIBGWFAADZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an amino group, and a methyl group attached to a tetrahydro-naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another approach includes the condensation reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine

InChI

InChI=1S/C9H12BrN3/c1-13-3-2-8-6(5-13)4-7(11)9(10)12-8/h4H,2-3,5,11H2,1H3

InChI Key

ITSIBGWFAADZIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

D4 (978 mg, 6 mmol) was dissolved in acetic acid (10 ml) containing 2M sulphuric acid (2 ml). Bromine (0.31 ml, 6 mmol) was added dropwise with stirring over a period of approximately 25 min. After 2 h, the precipitated solid was removed by filtration and washed with ether to give a pale yellow solid which was dissolved in water. The solution was basified with 2M NaOH and extracted with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4) and evaporation in vacuo gave the crude product as a pale yellow solid (444 mg). The above filtrate from the reaction mixture was concentrated by evaporation in vacuo, diluted with water and made basic with 2M sodium hydroxide. The mixture was extracted with dichloromethane and the extract dried (MgSO4) and evaporated to give a crude brown solid which was purified by chromatography on silica gel eluting with dichloromethane:methanol:aq. ammonia (0.880) (ratio 19:1:0.1). The title compound was obtained as a white solid (248 mg).
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978 mg
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reactant
Reaction Step One
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10 mL
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2 mL
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reactant
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0.31 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

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